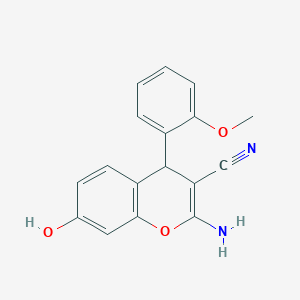

2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile

Description

2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile: 4H-pyran-3-carbonitrile , is a heterocyclic compound with an intriguing structure. It combines a chromene scaffold with an amino group and a cyano (carbonitrile) functional group. The compound’s aromatic ring system and functional groups make it an interesting target for synthetic chemists and researchers.

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-5-3-2-4-11(14)16-12-7-6-10(20)8-15(12)22-17(19)13(16)9-18/h2-8,16,20H,19H2,1H3 |

InChI Key |

JSINZKYQKSXBQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of propargyl acetoacetate , 3-propargyloxyphenol , malononitrile , and arylaldehydes in a one-pot three-component reaction. Microwave-assisted solvent-free conditions enhance the efficiency of this process .

Industrial Production Methods: While industrial-scale production methods specifically targeting this compound are not widely reported, its synthesis can be adapted from related reactions. Researchers may explore scalable processes that maintain high yields and minimize waste.

Chemical Reactions Analysis

Condensation Reaction: The formation of the chromene ring involves a condensation reaction between the various reactants.

Cyano Group Addition: The cyano group (CN) is introduced via the malononitrile component.

Propargyl Acetoacetate: Acts as the propargyl source.

3-Propargyloxyphenol: Provides the hydroxy group.

Malononitrile: Introduces the cyano group.

Arylaldehydes: Various arylaldehydes serve as the aromatic component.

Microwave-Assisted Solvent-Free Conditions: Accelerate the reaction and promote high yields.

Major Products: The primary products are substituted pyran/chromene derivatives containing the propargyl unit. Additionally, thirteen novel substituted propargyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates have been synthesized using this catalyst .

Scientific Research Applications

Building Blocks: The compound can serve as a building block for more complex molecules due to its unique structure.

Functional Materials: Researchers may explore its use in materials science, such as designing functionalized polymers.

Biological Activity: Investigate its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or anticancer properties).

Drug Discovery: Assess its role in drug development.

Fine Chemicals: Its synthesis can contribute to the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs of this compound are mentioned, researchers can compare it with related chromene derivatives, emphasizing its distinct features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.